6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound. It belongs to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds . Quinoxalines have been the subject of extensive research due to their wide range of physicochemical and biological activities .
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves the condensation of o-phenylenediamine with α-diketones . A specific synthesis method for this compound was not found in the available literature.Molecular Structure Analysis
Quinoxaline is a bicyclic compound containing a benzene ring fused with a pyrazine ring . The specific molecular structure of this compound would include these rings along with the specified functional groups.Physical and Chemical Properties Analysis
Quinoxaline is a weak base and can form salts with acids . It is a low melting solid and is miscible in water . Specific physical and chemical properties of this compound were not found in the available literature.Scientific Research Applications
Neuroprotective Applications
Indoloquinoxaline derivatives, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), demonstrate neuroprotective properties against cerebral ischemia. NBQX, an analog of quinoxalinedione antagonists, inhibits the binding to the quisqualate subtype of the glutamate receptor, offering protection against global ischemia even when administered hours after an ischemic challenge (Sheardown et al., 1990).
Organic Synthesis and Chemical Properties
Research into the chemical synthesis of indoloquinoxaline cores, such as the gold-catalyzed annulations of N-aryl ynamides with benzisoxazoles, demonstrates the utility of these compounds in accessing naturally occurring alkaloids (Tsai et al., 2018). Another study highlights the synthesis of triarylamines based on the 6H-indolo[2,3-b]quinoxaline core, investigating their optical absorption, emission spectra, electrochemical behavior, and thermal stability (Thomas & Tyagi, 2010).
Anticancer and Antimicrobial Activities
Certain indoloquinoxaline derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. For instance, certain 6H-indolo[2,3-b]quinoline derivatives showed cytotoxicity against cancer cell lines and potential as antimycobacterial agents, indicating their application in medicinal chemistry (Chen et al., 2004); (Jaso et al., 2005).
Mechanism of Action
Future Directions
Quinoxalines have emerged as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . Therefore, the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups is a promising area for future research .
Properties
IUPAC Name |
9-methyl-6-[[2-(3-methylbutoxy)phenyl]methyl]indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O/c1-18(2)14-15-31-25-11-7-4-8-20(25)17-30-24-13-12-19(3)16-21(24)26-27(30)29-23-10-6-5-9-22(23)28-26/h4-13,16,18H,14-15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGFOYYSOIBPLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5OCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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